N-[4-(2-amino-2-oxoethoxy)phenyl]-4-bromobenzamide
Description
“N-[4-(2-amino-2-oxoethoxy)phenyl]-4-bromobenzamide” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of dihydropyridine, which is known for its anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of “this compound” involves a multistep synthetic route . The structures of the synthesized intermediates and the final compounds were established by spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains an amide group, a bromobenzene group, and an ethoxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions involve the formation of new bonds and the breaking of existing ones, leading to the formation of the final compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure. The compound has a specific molecular weight and a specific linear formula .Future Directions
The future directions for research on “N-[4-(2-amino-2-oxoethoxy)phenyl]-4-bromobenzamide” could include further studies on its medicinal properties, such as its anti-inflammatory and analgesic effects . Additionally, more research could be done to fully understand its mechanism of action and to explore potential applications in medicine.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-11-3-1-10(2-4-11)15(20)18-12-5-7-13(8-6-12)21-9-14(17)19/h1-8H,9H2,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVLMQLHBXPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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